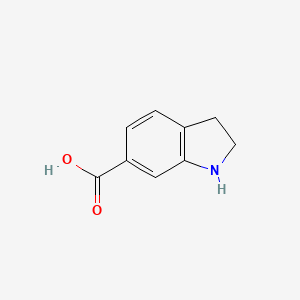

2,3-Dihydro-1H-indole-6-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9(12)7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASVKTLFPLKXCBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60607014 | |

| Record name | 2,3-Dihydro-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732922-86-0 | |

| Record name | 2,3-Dihydro-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 2,3-Dihydro-1H-indole-6-carboxylic Acid

This guide provides an in-depth analysis of the spectroscopic data for 2,3-Dihydro-1H-indole-6-carboxylic acid (also known as 6-indolinecarboxylic acid), a molecule of significant interest in medicinal chemistry and drug development. As a key building block in the synthesis of various bioactive compounds, a thorough understanding of its structural features through spectroscopic analysis is paramount for researchers and scientists in the field. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the interpretation of the spectra and the rationale behind the experimental approaches.

Introduction

This compound is a heterocyclic compound that serves as a versatile intermediate in the synthesis of a wide range of pharmaceuticals.[1] Its structure, comprising a bicyclic indoline core with a carboxylic acid substituent, presents a unique spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS data is crucial for confirming its identity, assessing its purity, and understanding its chemical behavior in various reactions. This guide will provide a detailed examination of these spectroscopic techniques as applied to this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the aliphatic protons of the dihydro-indole ring, the N-H proton, and the carboxylic acid proton.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-7 | ~7.5 | d | ~8.0 |

| H-5 | ~7.3 | dd | ~8.0, 1.5 |

| H-4 | ~6.8 | d | ~1.5 |

| COOH | ~12-13 | br s | - |

| NH | ~4-5 | br s | - |

| H-2 (CH₂) | ~3.6 | t | ~8.5 |

| H-3 (CH₂) | ~3.1 | t | ~8.5 |

Causality behind Experimental Choices: The choice of a deuterated solvent is critical in NMR. For carboxylic acids, solvents like DMSO-d₆ are often preferred as they can solubilize the compound and allow for the observation of the exchangeable carboxylic acid and N-H protons.[1] High-field NMR spectrometers (e.g., 400 MHz or higher) are utilized to achieve better signal dispersion and resolution, which is essential for accurately determining coupling constants.[2]

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (6.8-7.5 ppm): The three protons on the benzene ring will appear in this region. The H-7 proton, being adjacent to the electron-withdrawing carboxylic acid group, is expected to be the most downfield. The H-5 and H-4 protons will show characteristic splitting patterns based on their coupling with each other.

-

Aliphatic Region (3.1-3.6 ppm): The two methylene groups (H-2 and H-3) of the dihydropyrrole ring will appear as triplets due to coupling with each other. This is a classic A₂B₂ spin system.

-

Carboxylic Acid Proton (10-13 ppm): The acidic proton of the carboxylic acid group typically appears as a broad singlet in the downfield region of the spectrum.[3][4] Its chemical shift is highly dependent on concentration and the solvent used due to hydrogen bonding.[4]

-

N-H Proton (4-5 ppm): The proton attached to the nitrogen atom will also appear as a broad singlet. Its chemical shift can also be variable.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | ~170-180 |

| C-7a | ~150 |

| C-3a | ~130 |

| C-6 | ~128 |

| C-5 | ~125 |

| C-4 | ~115 |

| C-7 | ~110 |

| C-2 | ~48 |

| C-3 | ~30 |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (170-180 ppm): The carbon of the carboxylic acid group is highly deshielded and appears significantly downfield.[3][4]

-

Aromatic Carbons (110-150 ppm): The six carbons of the benzene ring will resonate in this region. The quaternary carbons (C-3a and C-7a) will typically have weaker signals.

-

Aliphatic Carbons (30-50 ppm): The two methylene carbons (C-2 and C-3) of the saturated five-membered ring will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=O, and C-H bonds.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300-2500 | Broad |

| N-H | ~3400 | Medium |

| C-H (aromatic) | 3100-3000 | Medium |

| C-H (aliphatic) | 3000-2850 | Medium |

| C=O (Carboxylic Acid) | 1710-1680 | Strong |

| C=C (aromatic) | 1600-1450 | Medium-Strong |

Trustworthiness of Protocols: A standard protocol for acquiring an IR spectrum involves preparing a sample as a KBr pellet or a thin film. The instrument is first calibrated using a polystyrene standard to ensure wavelength accuracy. A background spectrum is recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and water vapor.

Interpretation of the IR Spectrum:

-

O-H Stretch (3300-2500 cm⁻¹): The most prominent feature in the IR spectrum of a carboxylic acid is the very broad absorption band due to the O-H stretching vibration, which is broadened by strong hydrogen bonding.[5][6][7]

-

N-H Stretch (~3400 cm⁻¹): A medium intensity peak corresponding to the N-H stretching vibration of the secondary amine in the indoline ring is expected.

-

C=O Stretch (1710-1680 cm⁻¹): A strong, sharp absorption band in this region is characteristic of the carbonyl group of a carboxylic acid.[5][6]

-

C-H Stretches (3100-2850 cm⁻¹): Absorptions corresponding to both aromatic and aliphatic C-H stretching will be present.

-

C=C Stretches (1600-1450 cm⁻¹): Several bands in this region will correspond to the carbon-carbon double bond stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): The molecular weight of this compound (C₉H₉NO₂) is approximately 163.17 g/mol . The mass spectrum should show a molecular ion peak at m/z = 163.

-

Key Fragmentation Peaks: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45).[8] The indoline ring may also undergo characteristic fragmentation.

Interpretation of the Mass Spectrum:

The mass spectrum will display the molecular ion peak, which confirms the molecular weight of the compound. The fragmentation pattern provides clues about the structure. For this compound, the following fragments might be observed:

-

m/z 146: Loss of the hydroxyl group (-OH) from the carboxylic acid.

-

m/z 118: Loss of the entire carboxyl group (-COOH). This would correspond to the 2,3-dihydro-1H-indole fragment.

-

Further fragmentation of the indoline ring.

Experimental Workflows

To ensure the acquisition of high-quality and reliable spectroscopic data, standardized experimental protocols must be followed.

NMR Spectroscopy Workflow

Caption: Workflow for NMR data acquisition and analysis.

IR Spectroscopy Workflow

Caption: Workflow for IR spectroscopy.

Mass Spectrometry Workflow

Caption: Workflow for mass spectrometry analysis.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a comprehensive understanding of its molecular structure. The predicted data and interpretation presented in this guide serve as a valuable resource for researchers in the synthesis and application of this important chemical intermediate. By following validated experimental protocols, scientists can confidently identify and characterize this compound, ensuring the integrity and success of their research and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. m.youtube.com [m.youtube.com]

- 8. scienceready.com.au [scienceready.com.au]

Mass spectrometry fragmentation pattern of 2,3-Dihydro-1H-indole-6-carboxylic acid

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2,3-Dihydro-1H-indole-6-carboxylic acid

Introduction

This compound, a molecule belonging to the indoline class, serves as a pivotal structural motif in the landscape of medicinal chemistry and drug development. Its rigid bicyclic framework, combining an aromatic ring with a saturated heterocyclic amine, and appended with a carboxylic acid functional group, makes it a versatile scaffold for synthesizing compounds with diverse biological activities. Accurate structural elucidation and identification of this molecule and its derivatives in various matrices—from synthetic reaction mixtures to biological samples—are paramount. Mass spectrometry stands as an indispensable analytical tool for this purpose, providing not only molecular weight information but also rich structural details through the analysis of fragmentation patterns.

This technical guide offers an in-depth exploration of the mass spectrometric behavior of this compound. We will dissect the fragmentation pathways under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) techniques. By understanding the causal mechanisms behind bond cleavages and molecular rearrangements, researchers can confidently identify this compound and interpret the spectra of related structures.

Molecular Profile and Ionization Fundamentals

Before delving into fragmentation, it is essential to establish the foundational properties of the analyte and the principles of the ionization techniques employed.

-

Compound: this compound

-

Molecular Formula: C₉H₉NO₂

-

Monoisotopic Mass: 163.0633 g/mol

-

Structure:

Electron Ionization (EI): The Hard Ionization Approach

EI is a classic, highly robust ionization method that involves bombarding a gas-phase molecule with high-energy electrons (typically 70 eV).[1][2] This process is highly energetic, leading to the ejection of an electron from the molecule to form a radical cation, denoted as M•+.[2][3] The excess internal energy imparted to the M•+ ion results in extensive and often complex fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint, invaluable for structural elucidation.[1][3]

Electrospray Ionization (ESI): The Soft Ionization Alternative

In contrast to EI, ESI is a "soft" ionization technique that generates ions from a liquid solution.[4] It is particularly suited for polar and thermally labile molecules. ESI typically produces even-electron ions with minimal in-source fragmentation, such as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. While this is ideal for determining the molecular weight, structural information is primarily obtained by coupling ESI with tandem mass spectrometry (MS/MS), where precursor ions are selectively isolated and fragmented through collision-induced dissociation (CID).[5]

Analysis of Fragmentation Pathways

The fragmentation of this compound is governed by the interplay between its two key structural features: the carboxylic acid group and the indoline ring system.

Fragmentation Driven by the Carboxylic Acid Moiety

The carboxylic acid group is a primary driver of fragmentation, especially in EI-MS and upon collisional activation in ESI-MS/MS.

-

Loss of a Hydroxyl Radical (•OH): A common initial fragmentation is the cleavage of the C-OH bond, resulting in the loss of a hydroxyl radical (17 Da). This yields a stable acylium ion at [M-17]⁺ .[6]

-

Loss of Water (H₂O): Neutral loss of water (18 Da) is another characteristic fragmentation pathway for carboxylic acids, particularly aromatic ones where a proton can be abstracted from a nearby position.[6][7] This leads to an ion at [M-18]•+ .

-

Decarboxylation (Loss of CO₂): In negative mode ESI-MS/MS, the most characteristic fragmentation of the deprotonated molecule [M-H]⁻ is the loss of carbon dioxide (44 Da). This is a highly favorable process that yields an indolinide anion.

-

Loss of the Carboxyl Radical (•COOH): Cleavage of the bond between the aromatic ring and the carboxylic acid group results in the loss of a carboxyl radical (45 Da), producing an ion corresponding to the indoline ring at [M-45]⁺ .[6]

Fragmentation of the Indoline Ring System

The indoline ring, a dihydro derivative of indole, has its own set of fragmentation patterns distinct from the fully aromatic indole.

-

Alpha-Cleavage: As a cyclic secondary amine, the indoline moiety is susceptible to alpha-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom.

-

Retro-Diels-Alder (RDA)-type Reaction: The saturated five-membered ring can undergo a concerted ring-opening reaction, typically leading to the expulsion of a neutral molecule like ethene (C₂H₄, 28 Da).

-

Loss of HCN: While more characteristic of the indole ring itself, rearrangement of the indoline radical cation can lead to aromatization, followed by the characteristic loss of HCN (27 Da) from the resulting indole-like structure.[8][9]

Predicted Mass Spectra and Fragmentation Schemes

Based on the principles above, we can predict the major fragments for this compound (MW = 163.06).

Predicted Electron Ionization (EI-MS) Spectrum

The EI spectrum is expected to show a molecular ion peak and several key fragment ions.

| m/z | Proposed Ion/Loss | Formula of Ion | Notes |

| 163 | [M]•+ | [C₉H₉NO₂]•+ | Molecular ion. May be of low intensity due to extensive fragmentation. |

| 146 | [M-•OH]⁺ | [C₉H₈NO]⁺ | Loss of hydroxyl radical from the carboxylic acid. Expected to be a major peak.[6][10] |

| 145 | [M-H₂O]•+ | [C₉H₇NO]•+ | Neutral loss of water.[6][7] |

| 118 | [M-•COOH]⁺ or [M-•OH-CO]⁺ | [C₈H₈N]⁺ | Loss of the entire carboxyl group, or sequential loss of CO from the m/z 146 ion. This ion corresponds to the indoline cation. |

| 91 | [C₇H₇]⁺ or [C₆H₅N]⁺ | [C₇H₇]⁺ | Could arise from further fragmentation of the m/z 118 ion, potentially forming a tropylium ion or a related structure after loss of HCN.[11] |

Diagram: Predicted EI Fragmentation Pathway

Caption: Key fragmentation pathways in EI-MS.

Predicted Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Positive Ion Mode ([M+H]⁺ Precursor: m/z 164)

The fragmentation of the protonated molecule will primarily involve the loss of small neutral molecules.

Diagram: Predicted ESI (+) Fragmentation Pathway

Caption: Fragmentation of [M+H]⁺ in ESI-MS/MS.

Negative Ion Mode ([M-H]⁻ Precursor: m/z 162)

Fragmentation in negative mode is often simpler and dominated by a single, highly favorable pathway.

Diagram: Predicted ESI (-) Fragmentation Pathway

Caption: Primary fragmentation of [M-H]⁻ in ESI-MS/MS.

Recommended Experimental Protocols

To obtain high-quality and reproducible mass spectra, the following protocols are recommended. These protocols are designed to be self-validating through the use of appropriate blanks, standards, and system suitability checks.

Sample Preparation

-

Stock Solution: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial solvent or a solvent compatible with the chromatographic system.

-

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates before injection.

GC-MS Method for EI Analysis

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

-

GC Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injection: 1 µL, splitless mode.

-

Inlet Temperature: 250 °C.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 1 min.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 min at 280 °C.

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[3]

-

Source Temperature: 230 °C.

-

Mass Range: m/z 40-400.

-

Scan Rate: 2 scans/sec.

-

LC-MS/MS Method for ESI Analysis

-

Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.

-

LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

Start at 5% B.

-

Linear gradient to 95% B over 8 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B and re-equilibrate for 3 minutes.

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2-5 µL.

-

MS Parameters:

-

Ion Source: Electrospray Ionization (ESI), run in both positive and negative modes.

-

Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

-

Drying Gas Flow: 10 L/min.

-

Gas Temperature: 325 °C.

-

Precursor Ion Selection: m/z 164 for positive mode, m/z 162 for negative mode.

-

Collision Energy: Ramp from 10-40 eV to generate a comprehensive fragmentation spectrum.

-

Diagram: General Analytical Workflow

Caption: Standard workflow for MS analysis.

Conclusion

The mass spectrometric fragmentation of this compound is predictable and highly informative. Under EI conditions, fragmentation is extensive, driven by losses from both the carboxylic acid group (•OH, H₂O) and subsequent cleavages of the indoline ring, providing a detailed structural fingerprint. In contrast, ESI-MS/MS offers a more controlled fragmentation. Positive mode analysis is characterized by the neutral loss of water and formic acid from the [M+H]⁺ ion, while negative mode provides a clear and dominant pathway via decarboxylation of the [M-H]⁻ ion. A proficient understanding of these distinct fragmentation patterns empowers researchers to unambiguously identify this important molecular scaffold, facilitating advancements in synthetic chemistry and drug discovery.

References

- 1. Electron ionization - Wikipedia [en.wikipedia.org]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. uni-saarland.de [uni-saarland.de]

- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 5. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

- 6. whitman.edu [whitman.edu]

- 7. researchgate.net [researchgate.net]

- 8. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Biological Activity of 2,3-Dihydro-1H-indole-6-carboxylic Acid Derivatives

Introduction: The Indoline Scaffold as a Privileged Structure in Drug Discovery

The 2,3-dihydro-1H-indole, commonly known as the indoline scaffold, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties, including a non-planar bicyclic system and the presence of a hydrogen bond donor, make it an ideal framework for designing novel therapeutic agents.[1] The benzene ring portion allows for hydrophobic interactions, while the nitrogen atom can engage as both a hydrogen bond donor and acceptor, facilitating precise binding to biological targets.[1]

Among its many variations, the 2,3-Dihydro-1H-indole-6-carboxylic acid moiety stands out as a particularly versatile building block.[2] The carboxylic acid group serves as a critical anchor point for derivatization, enabling chemists to systematically modify the molecule to enhance potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of the diverse biological activities exhibited by derivatives of this scaffold, with a focus on their mechanisms of action, structure-activity relationships, and the experimental methodologies used to validate their therapeutic potential in oncology and neurology.[1][2]

Part 1: Anticancer Activity - Targeting Key Oncogenic Pathways

The indole nucleus is a recurring motif in numerous FDA-approved anticancer drugs, and its derivatives, including those from the indole-6-carboxylic acid core, continue to be a fertile ground for the development of new oncotherapeutics.[3] Research has primarily focused on inhibiting receptor tyrosine kinases (RTKs), which are frequently overexpressed in various cancers and drive tumor proliferation and angiogenesis.[4]

Mechanism of Action: Dual Inhibition of EGFR and VEGFR-2

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are critical RTKs that regulate cancer cell growth, survival, and the formation of new blood vessels (angiogenesis) to supply tumors.[4][5] Consequently, dual inhibition of these pathways is a highly sought-after strategy in cancer therapy.

A recent study detailed the synthesis of two series of indole-6-carboxylic acid derivatives designed to selectively target either EGFR or VEGFR-2.[4] These compounds demonstrated significant cytotoxic effects against multiple human cancer cell lines, including colorectal carcinoma (HCT-116, HT-29) and cervical cancer (HeLa).[4][5]

Notably, the most potent compounds, 3b (EGFR-targeting) and 6e (VEGFR-2-targeting), exhibited promising anticancer profiles.[4] Their activity is attributed to the inhibition of their respective tyrosine kinases, which in turn leads to:

-

Cell Cycle Arrest: The compounds were found to arrest cancer cells in the G2/M phase of the cell cycle, preventing them from proceeding to mitosis.[4]

-

Induction of Apoptosis: The derivatives trigger programmed cell death through the extrinsic apoptosis pathway, a crucial mechanism for eliminating malignant cells.[4]

The structure-activity relationship (SAR) studies revealed that the presence of an aryl or heteroaryl fragment connected via a linker to the indole core is essential for potent anti-tumor activity.[4]

Data Summary: In Vitro Cytotoxicity and Kinase Inhibition

The following table summarizes the inhibitory concentrations (IC50) of the lead compounds against various cancer cell lines and their respective target enzymes.

| Compound | Target | HCT-116 IC50 (µM) | HeLa IC50 (µM) | HT-29 IC50 (µM) | Enzyme IC50 (µM) |

| 3b | EGFR | 1.8 ± 0.2 | 2.1 ± 0.3 | 2.5 ± 0.4 | 0.12 ± 0.01 |

| 6e | VEGFR-2 | 2.5 ± 0.3 | 3.2 ± 0.5 | 3.8 ± 0.6 | 0.18 ± 0.02 |

Data synthesized from published research.[4]

Visualization: RTK Signaling and Inhibition

The diagram below illustrates the signaling cascade initiated by EGFR and VEGFR-2 and the point of intervention by the indole-6-carboxylic acid-based inhibitors.

Caption: RTK Inhibition by Indole Derivatives.

Part 2: Neuroprotective Activity - Combating Neuroinflammation and Oxidative Stress

Neurodegenerative diseases (NDDs) such as Parkinson's and Alzheimer's are characterized by progressive neuronal loss, often driven by chronic neuroinflammation and oxidative stress.[6][7][8] The indole scaffold is a promising platform for developing agents that can mitigate these pathological processes.[7][9]

Mechanism of Action: Attenuation of Inflammatory and Oxidative Pathways

In the brain, microglia are the primary immune cells. When over-activated, they release a barrage of pro-inflammatory factors, including interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α), which contribute to neuronal damage.[6] This inflammatory state also increases the production of reactive oxygen species (ROS), leading to oxidative stress.[9]

Studies on indole derivatives have demonstrated potent neuroprotective effects by:

-

Suppressing Microglial Activation: Compounds have been shown to reduce the production of inflammatory cytokines and nitric oxide in activated microglial cells.[6]

-

Inhibiting the NLRP3 Inflammasome: A key achievement is the downregulation of the NLR family pyrin domain containing 3 (NLRP3) inflammasome, a multiprotein complex that drives the inflammatory response in NDDs.[6]

-

Boosting Antioxidant Defenses: These derivatives can upregulate the body's own antioxidant machinery, including key proteins like SOD2, NRF2, and NQO1, which help neutralize harmful ROS.[6][9]

One indole derivative, NC009-1, effectively ameliorated motor deficits and protected dopaminergic neurons in a mouse model of Parkinson's disease by modulating these pathways.[6]

Visualization: Neuroinflammatory Cascade Intervention

The following workflow illustrates how indole derivatives interrupt the cycle of neuroinflammation and oxidative stress that leads to neurodegeneration.

Caption: Intervention in the Neuroinflammatory Cycle.

Part 3: Experimental Protocols & Synthesis

The validation of biological activity relies on robust and reproducible experimental methods. This section provides an overview of a key synthetic approach and a detailed protocol for a standard cytotoxicity assay.

General Synthetic Workflow

A practical and scalable synthesis of 2-aryl-indole-6-carboxylic acids has been developed, which can be adapted for various derivatives. The process generally involves a sequence of established chemical reactions.[10]

Caption: General Synthetic Pathway.

Detailed Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity. It was employed to evaluate the anticancer effects of the indole derivatives mentioned previously.[4][5]

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., HCT-116, HeLa)

-

96-well microtiter plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compound (Indole derivative) stock solution in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with medium only (blank).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After incubation, carefully remove the medium and add 20 µL of MTT solution to each well. Incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Plot the percentage of viability against the compound concentration (on a logarithmic scale) and determine the IC50 value using non-linear regression analysis.

-

Conclusion and Future Outlook

The this compound scaffold is a validated and highly promising platform in modern drug discovery. The derivatives discussed in this guide demonstrate significant potential as anticancer agents through the potent inhibition of key oncogenic drivers like EGFR and VEGFR-2, and as neuroprotective agents by effectively mitigating the destructive cycle of neuroinflammation and oxidative stress.

Future research should focus on optimizing the lead compounds to improve their ADME (absorption, distribution, metabolism, and excretion) profiles and in vivo efficacy. The versatility of the indole-6-carboxylic acid core allows for extensive chemical modification, opening avenues to explore novel biological targets and expand the therapeutic applications of this remarkable chemical entity. Continued investigation into the structure-activity relationships will undoubtedly yield next-generation therapeutics for some of the most challenging human diseases.

References

- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Pyrido-indole-one hybrids as potential anticancer agents against breast carcinoma: development of Ru(ii)-catalyzed annulation of indole-2-carboxamides, biological screening and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Architecture of Innovation: A Technical Guide to the Discovery of Novel 2,3-Dihydro-1H-indole-6-carboxylic Acid Analogs

Foreword: Unlocking the Potential of the Indoline Scaffold

The 2,3-dihydro-1H-indole, or indoline, framework is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and clinically significant pharmaceuticals.[1][2] Its rigid, bicyclic structure provides a versatile scaffold for the development of therapeutic agents targeting a wide array of biological targets, from enzymes to receptors. This guide delves into the synthesis, functionalization, and potential applications of a specific, promising class of these compounds: novel analogs of 2,3-dihydro-1H-indole-6-carboxylic acid.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deeper understanding of the strategic considerations and mechanistic underpinnings of the synthetic and analytical processes. Our exploration will be grounded in established chemical principles and supported by contemporary research, offering a robust framework for the discovery of next-generation therapeutics.

I. The Core Scaffold: Synthesis of this compound

The journey to novel analogs begins with the efficient construction of the core this compound scaffold. A common and effective strategy involves a two-step process: the synthesis of the aromatic indole-6-carboxylic acid followed by its selective hydrogenation.

A. Synthesis of Indole-6-carboxylic Acid

The Fischer indole synthesis remains a powerful and versatile method for the construction of the indole nucleus.[3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from a suitable ketone or aldehyde. For our target, 4-hydrazinobenzoic acid serves as a key starting material.

Alternatively, palladium-catalyzed methods have emerged as highly efficient routes for indole synthesis, offering milder reaction conditions and broader functional group tolerance.[1][4]

A reliable method for the synthesis of indole-6-carboxylic acid involves the hydrolysis of its corresponding methyl ester.[5]

Protocol 1: Synthesis of Indole-6-carboxylic Acid via Hydrolysis

-

Dissolution: Dissolve methyl indole-6-carboxylate in a mixture of tetrahydrofuran (THF), methanol, and water.

-

Hydrolysis: Add lithium hydroxide monohydrate and stir the mixture at 60°C for 6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the organic solvents.

-

Acidification: Dissolve the residue in water and acidify with 50% (v/v) hydrochloric acid to precipitate the product.

-

Isolation: Collect the precipitate by filtration and dry to yield indole-6-carboxylic acid.[5]

B. Hydrogenation to this compound

The selective reduction of the C2-C3 double bond of the indole ring without affecting the benzene ring or the carboxylic acid functionality is crucial. Catalytic hydrogenation is the method of choice for this transformation. Various catalysts, including rhodium and ruthenium complexes, have been shown to be effective for the hydrogenation of indoles to indolines.[6] The presence of a protic acid is often required to generate the 3H-indolium cation, which facilitates the reduction.[6]

Workflow for the Synthesis of the Core Scaffold

Caption: Synthesis of the this compound core.

II. Crafting Diversity: Synthesis of Novel Analogs

With the core scaffold in hand, the next phase involves its strategic functionalization to generate a library of novel analogs. The primary sites for modification are the nitrogen atom of the indoline ring (N1) and the carboxylic acid group at the C6 position.

A. N-Acylation of the Indoline Core

The secondary amine of the indoline ring is a nucleophilic center that can be readily acylated to introduce a wide variety of substituents. This modification can significantly impact the molecule's steric and electronic properties, and consequently its biological activity. Traditional methods for N-acylation involve the use of acyl chlorides or anhydrides in the presence of a base.[7] More recently, milder and more chemoselective methods have been developed, such as the use of thioesters as the acyl source.[8]

Protocol 2: N-Acylation with an Acyl Chloride

-

Dissolution: Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to scavenge the HCl byproduct.

-

Acylation: Cool the mixture to 0°C and add the desired acyl chloride dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent.

-

Purification: Purify the crude product by column chromatography on silica gel.

B. Esterification of the Carboxylic Acid

The carboxylic acid group at the C6 position provides a handle for introducing further diversity through esterification. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic method.[9] For more sensitive substrates, milder methods using coupling agents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) are preferred.[10]

Protocol 3: DCC/DMAP-Mediated Esterification

-

Dissolution: Dissolve the N-acylated this compound, the desired alcohol, and a catalytic amount of DMAP in an anhydrous aprotic solvent (e.g., dichloromethane).

-

Coupling Agent: Cool the solution to 0°C and add a solution of DCC in the same solvent.

-

Reaction: Stir the mixture at 0°C for 30 minutes and then at room temperature for several hours to overnight.

-

Work-up: Filter off the dicyclohexylurea byproduct.

-

Purification: Wash the filtrate with dilute acid and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

Workflow for Analog Synthesis

Caption: Functionalization pathways for novel analog synthesis.

III. Structural Elucidation: Spectroscopic Characterization

Unambiguous characterization of the synthesized analogs is paramount. A combination of spectroscopic techniques is employed to confirm the structures of the newly synthesized compounds.

Table 1: Key Spectroscopic Signatures for Characterization

| Technique | Key Observables for this compound Analogs |

| ¹H NMR | - Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the protons on the benzene ring. The substitution pattern will influence the splitting patterns. - Indoline Protons: Aliphatic signals for the C2 and C3 protons, typically seen as multiplets. - N-H Proton: A broad singlet for the N-H proton of the indoline (if not acylated). - Carboxylic Acid Proton: A very broad singlet at a downfield chemical shift (>10 ppm). - Acyl and Ester Protons: Signals corresponding to the newly introduced acyl and ester groups. |

| ¹³C NMR | - Carbonyl Carbons: Signals for the carboxylic acid and amide carbonyl carbons in the downfield region (typically 160-180 ppm). - Aromatic Carbons: Signals in the aromatic region (typically 110-150 ppm). - Indoline Carbons: Aliphatic signals for C2 and C3. - Acyl and Ester Carbons: Signals corresponding to the carbons of the acyl and ester moieties. |

| FTIR | - O-H Stretch: A broad absorption band for the carboxylic acid O-H stretch (around 2500-3300 cm⁻¹). - N-H Stretch: A sharp absorption for the indoline N-H stretch (around 3300-3500 cm⁻¹, if present). - C=O Stretch: Strong absorption bands for the carboxylic acid and amide carbonyls (typically 1650-1750 cm⁻¹). - C-N Stretch: Absorption in the fingerprint region. |

| HRMS | Provides the accurate mass of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula. |

A detailed comparison of the spectroscopic data of the final analogs with those of the starting materials and intermediates is essential for confirming the success of each synthetic step.[11][12][13]

IV. Biological Evaluation: Exploring Therapeutic Potential

The indole and indoline scaffolds are present in a multitude of biologically active molecules, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[14][15][16][17] Derivatives of indole-2-carboxylic acid have been investigated as inhibitors of HIV-1 integrase, demonstrating the potential of this class of compounds in antiviral drug discovery.[14][16] Furthermore, indole-6-carboxylic acid derivatives have shown promise as inhibitors of protein kinases such as DYRK1A, which are implicated in various diseases.[18]

A preliminary biological evaluation of the newly synthesized this compound analogs should be conducted to identify potential lead compounds. This can involve screening against a panel of relevant biological targets, such as kinases, proteases, or viral enzymes. Cell-based assays can also be employed to assess the antiproliferative or antiviral activity of the compounds.

Table 2: Potential Biological Targets and Assays

| Therapeutic Area | Potential Target(s) | Suggested Assay(s) |

| Oncology | Protein Kinases (e.g., EGFR, VEGFR), Tubulin | Kinase inhibition assays, Cell proliferation assays (e.g., MTT, SRB) |

| Infectious Diseases | Viral Enzymes (e.g., HIV-1 Integrase, Protease), Bacterial Enzymes | Enzyme inhibition assays, Antiviral/antibacterial cell-based assays |

| Neurological Disorders | Receptors (e.g., Serotonin, Dopamine), Enzymes (e.g., MAO) | Receptor binding assays, Enzyme inhibition assays |

The structure-activity relationship (SAR) of the synthesized analogs should be carefully analyzed to guide the design of future generations of compounds with improved potency and selectivity.

V. Conclusion: A Roadmap for Discovery

This technical guide provides a comprehensive framework for the discovery of novel this compound analogs. By combining established synthetic methodologies with modern analytical techniques and a strategic approach to biological evaluation, researchers can efficiently explore the chemical space around this privileged scaffold. The insights and protocols presented herein are intended to serve as a valuable resource for scientists and drug development professionals dedicated to the pursuit of innovative therapeutics. The versatility of the indoline core, coupled with the potential for diverse functionalization, ensures that this area of research will continue to be a fertile ground for the discovery of new medicines.

References

- 1. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. prepchem.com [prepchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,3-Dihydro-1H-indole-6-carboxylic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2,3-Dihydro-1H-indole-6-carboxylic acid, a pivotal heterocyclic building block in contemporary pharmaceutical research and development. This document elucidates the compound's molecular structure, chemical properties, and provides a detailed synthesis protocol. Furthermore, it delves into its significant applications as a key intermediate in the synthesis of advanced therapeutic agents, particularly in the realm of neuroprotective drugs. Spectroscopic data, reactivity profiles, and safety information are also presented to offer a complete technical resource for researchers and drug development professionals.

Introduction: The Significance of the Indoline Scaffold

The indoline (2,3-dihydro-1H-indole) nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. Its conformational flexibility and ability to engage in various intermolecular interactions make it an attractive template for the design of novel therapeutics. This compound, in particular, has emerged as a valuable intermediate, offering a strategic point for molecular elaboration and diversification. The presence of the carboxylic acid moiety at the 6-position provides a versatile handle for amide bond formation, esterification, and other functional group transformations, enabling the construction of complex molecular architectures. This guide will focus on the free acid form and its more commonly used hydrochloride salt, which offers enhanced solubility and stability.[1]

Molecular Structure and Chemical Identity

The fundamental characteristics of this compound and its hydrochloride salt are summarized in the table below.

| Property | This compound | This compound hydrochloride |

| Molecular Formula | C₉H₉NO₂ | C₉H₉NO₂·HCl |

| Molecular Weight | 163.17 g/mol | 199.63 g/mol [1] |

| CAS Number | 732922-86-0 | 15861-37-7[1] |

| Appearance | White to off-white solid | White to off-white solid[1] |

| Synonyms | 6-Indolinecarboxylic acid | 6-Indolinecarboxylic acid hydrochloride[1] |

The molecular structure consists of a bicyclic system where a benzene ring is fused to a five-membered nitrogen-containing ring, which is saturated at the 2 and 3 positions. The carboxylic acid group is attached to the 6-position of the benzene ring.

Caption: Molecular structure of this compound.

Synthesis Protocol

The synthesis of this compound is typically achieved through the catalytic hydrogenation of the corresponding indole derivative, indole-6-carboxylic acid. This method is efficient and provides the desired product in high yield.

Materials and Reagents

-

Indole-6-carboxylic acid

-

Palladium on charcoal (5% or 10% w/w)

-

Glacial acetic acid

-

Perchloric acid (optional, for salt formation)

-

Methanol

-

Tetrahydrofuran

-

Water

-

Lithium hydroxide monohydrate (for hydrolysis of ester precursor)

-

Hydrochloric acid

Step-by-Step Synthesis Procedure

A common route to indole-6-carboxylic acid involves the hydrolysis of its methyl ester.

Step 1: Hydrolysis of Methyl Indole-6-carboxylate to Indole-6-carboxylic acid [2]

-

Dissolve methyl indole-6-carboxylate in a mixture of tetrahydrofuran, methanol, and water.

-

Add lithium hydroxide monohydrate to the solution.

-

Stir the mixture at 60°C for approximately 6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvents.

-

Dissolve the residue in water and acidify with hydrochloric acid (50% v/v).

-

Collect the resulting precipitate by filtration.

-

Dry the solid to yield indole-6-carboxylic acid.

Step 2: Catalytic Hydrogenation to this compound [3]

-

In a hydrogenation vessel, dissolve indole-6-carboxylic acid in glacial acetic acid.

-

Add a catalytic amount of palladium on charcoal (5% w/w).

-

Pressurize the vessel with hydrogen gas (typically 50 psi).

-

Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to remove the acetic acid.

-

The resulting crude product can be purified by recrystallization.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the dihydropyrrole ring, the N-H proton, and the carboxylic acid proton. The aromatic protons will appear in the downfield region (typically 6.5-8.0 ppm). The methylene protons at positions 2 and 3 will likely appear as triplets in the aliphatic region (around 3.0-4.0 ppm). The N-H proton signal can be broad and its chemical shift is dependent on the solvent and concentration. The carboxylic acid proton is typically a broad singlet in the far downfield region (10-13 ppm).[4]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the nine carbon atoms. The carbonyl carbon of the carboxylic acid will resonate in the downfield region (around 170-185 ppm).[5] The aromatic carbons will appear in the range of 110-150 ppm, while the aliphatic carbons at positions 2 and 3 will be in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands:

-

A broad O-H stretching band for the carboxylic acid will be observed in the region of 2500-3300 cm⁻¹.[6]

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid will appear around 1680-1710 cm⁻¹.[6]

-

The N-H stretching vibration of the indoline ring is expected around 3300-3400 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 2850-3100 cm⁻¹.

-

C-O stretching and O-H bending vibrations will be present in the fingerprint region.[6]

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (•OH) and a carboxyl group (•COOH).[7] The indoline ring may also undergo characteristic fragmentation.

Chemical Reactivity and Applications in Drug Development

This compound is a versatile building block in organic synthesis, primarily due to the reactivity of its carboxylic acid and the secondary amine of the indoline ring.

Key Reactions

-

Amide Bond Formation: The carboxylic acid can be readily converted to an acid chloride using reagents like oxalyl chloride or thionyl chloride, which can then be reacted with a wide range of amines to form amides.[8] Alternatively, direct coupling with amines can be achieved using standard peptide coupling reagents.

-

Esterification: The carboxylic acid can be esterified under acidic conditions with various alcohols.

-

N-Functionalization: The secondary amine of the indoline ring can be alkylated, acylated, or used in other nucleophilic addition reactions.

Role in the Synthesis of Neuroprotective and Other Therapeutic Agents

The indoline scaffold is a key feature in many compounds developed for neurological disorders. While a specific marketed drug directly synthesized from this compound is not prominently documented in the readily available literature, its structural motif is integral to the design of numerous neuroprotective agents.[9][10] The rationale behind its use lies in the ability of the indoline core to mimic the structure of endogenous neurotransmitters and interact with various receptors and enzymes in the central nervous system.

For instance, indole derivatives are known to possess antioxidant and radical scavenging properties, which are crucial for combating oxidative stress, a key pathological factor in many neurodegenerative diseases.[9][10] this compound serves as a valuable starting material for creating libraries of compounds to be screened for neuroprotective activity.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. The hydrochloride salt is generally preferred for its improved stability and ease of handling.[1]

Conclusion

This compound is a fundamentally important building block for medicinal chemists and drug development professionals. Its straightforward synthesis, versatile reactivity, and the inherent biological relevance of the indoline scaffold make it a valuable tool in the quest for novel therapeutics, particularly in the challenging field of neurological disorders. This guide provides the essential technical information required for its effective utilization in a research and development setting.

References

- 1. CN105601536A - Vilazodone intermediate preparation method - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. myneni.princeton.edu [myneni.princeton.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. Preparation method of cariprazine intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN113493399A - Preparation method for converting configuration of key intermediate of cariprazine - Google Patents [patents.google.com]

Purity and quality specifications for 2,3-Dihydro-1H-indole-6-carboxylic acid

An In-Depth Technical Guide to the Purity and Quality Specifications for 2,3-Dihydro-1H-indole-6-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound, also known as 6-indolinecarboxylic acid, is a pivotal heterocyclic building block in modern medicinal chemistry and pharmaceutical development. Its structural motif is integral to the synthesis of a variety of bioactive molecules, particularly those targeting neurological disorders.[1][2] The reliability and reproducibility of research and development outcomes are directly contingent upon the quality and purity of this starting material. This guide provides a comprehensive framework for establishing robust quality specifications for this compound, detailing the critical analytical methodologies required for its complete characterization. It is intended for researchers, quality control analysts, and drug development professionals who require a thorough understanding of how to define, verify, and maintain the integrity of this crucial chemical intermediate.

Core Physicochemical & Handling Specifications

The initial step in quality assessment is the verification of fundamental physical and chemical properties. These parameters serve as the first line of identification and are crucial for proper handling and storage to maintain compound stability.

| Parameter | Specification | Rationale & Field Insight |

| IUPAC Name | This compound | Unambiguous chemical identifier. |

| Common Synonyms | 6-Indolinecarboxylic acid | Frequently used in literature and commercial listings.[2] |

| CAS Number | 73222-86-0 (for the acid); 15861-37-7 (for HCl salt) | The HCl salt is common due to enhanced solubility and stability.[1] It is critical to specify which form is being used. |

| Molecular Formula | C₉H₉NO₂ | Defines the elemental composition. |

| Molecular Weight | 177.18 g/mol | A primary parameter verified by Mass Spectrometry. |

| Appearance | White to off-white solid/powder | Deviations (e.g., brown, yellow) may indicate impurities or degradation.[1] |

| Purity (Assay) | ≥ 98% (Research Grade); ≥ 99.5% (Pharmaceutical Grade) | High purity is essential to prevent the introduction of confounding variables in biological assays and to avoid side reactions in multi-step syntheses. |

| Storage Conditions | Store at 2-8 °C, sealed, away from light and moisture | The dihydroindole ring can be susceptible to oxidation. Cool, dry, and inert conditions are necessary to prevent degradation.[1] |

The Analytical Triad: A Multi-Pronged Approach to Quality Verification

No single analytical technique is sufficient to fully characterize a chemical compound. A robust quality control strategy relies on a triad of orthogonal methods: chromatography for purity, spectroscopy for structural identity, and mass spectrometry for molecular weight confirmation. This self-validating system ensures that the material is not only pure but is also unequivocally the correct molecule.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity assessment, providing quantitative data on the principal compound and any process-related or degradation impurities. For a carboxylic acid like this, a reverse-phase method is typically employed.

-

Column Selection: A C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size) is the workhorse for this class of compounds, offering excellent separation based on hydrophobicity.[3]

-

Mobile Phase Preparation:

-

Solvent A: 0.1% Phosphoric Acid or Formic Acid in deionized water. The acidic modifier is crucial for suppressing the ionization of the carboxylic acid group, leading to sharp, symmetrical peaks.

-

Solvent B: Acetonitrile or Methanol.

-

-

Gradient Elution: A gradient elution from ~5-10% Solvent B to ~90-95% Solvent B over 20-30 minutes allows for the separation of impurities with a wide range of polarities.

-

Detector:

-

Primary: UV Detector set at a wavelength where the indole moiety absorbs (e.g., ~254 nm or 280 nm).

-

Confirmatory/Universal: For comprehensive impurity profiling, especially for non-chromophoric impurities, coupling the HPLC to a Mass Spectrometer (LC-MS) or using a universal detector like a Refractive Index (RI) detector is recommended.[3][4]

-

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of mobile phase A and B) to a concentration of approximately 0.5-1.0 mg/mL.

-

Data Analysis: Purity is typically calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength. For higher accuracy, a Certified Reference Material (CRM) should be used for quantitative analysis.[5]

Caption: High-level workflow for HPLC purity analysis.

Structural Elucidation: NMR and IR Spectroscopy

Spectroscopic methods provide the definitive proof of structure, akin to a molecular fingerprint.

NMR is unparalleled for its ability to provide detailed information about the atomic connectivity and chemical environment within a molecule.

-

¹H NMR: Confirms the presence and arrangement of all hydrogen atoms.

-

Carboxylic Acid Proton (-COOH): A characteristic broad singlet appearing far downfield, typically >10 ppm (often around 12 ppm), which is solvent and concentration-dependent.[6][7]

-

Aromatic Protons (on the benzene ring): Signals in the aromatic region (~6.5-8.0 ppm), with splitting patterns confirming the substitution pattern.

-

Amine Proton (-NH-): A broad signal, position can vary.

-

Aliphatic Protons (-CH₂-CH₂-): Two signals in the aliphatic region (~2.5-3.5 ppm), typically appearing as triplets due to coupling with each other.

-

-

¹³C NMR: Provides a count of unique carbon atoms and information about their functional group type.

-

Carbonyl Carbon (-COOH): A signal in the range of 165-185 ppm.[6]

-

Aromatic Carbons: Multiple signals in the 110-150 ppm range.

-

Aliphatic Carbons (-CH₂-CH₂-): Two signals in the upfield region, typically <50 ppm.

-

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹.[6]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1710 and 1760 cm⁻¹.[6]

-

N-H Stretch (Amine): A moderate absorption band around 3300-3500 cm⁻¹.

-

C-H Stretches (Aromatic/Aliphatic): Absorptions just above and below 3000 cm⁻¹, respectively.

Molecular Weight Verification: Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound, confirming its elemental formula.

-

Technique: Electrospray Ionization (ESI) is most common for this type of molecule, typically coupled with an HPLC (LC-MS).

-

Expected Ions:

-

Positive Mode (ESI+): The protonated molecule [M+H]⁺ at m/z 178.07.

-

Negative Mode (ESI-): The deprotonated molecule [M-H]⁻ at m/z 176.05.

-

-

High-Resolution MS (HRMS): Provides a highly accurate mass measurement (to within ±5 ppm), which can be used to confirm the molecular formula C₉H₉NO₂ and rule out other possibilities.

Caption: Integrated workflow for comprehensive quality assessment.

Impurity Profiling: Identification and Control

For pharmaceutical applications, understanding and controlling impurities is a regulatory requirement. The synthesis of this compound often involves the reduction of precursor molecules like 2-oxoindoline-6-carboxylic acid.[8][9]

-

Process-Related Impurities: These include unreacted starting materials, intermediates, and reagents used in the synthesis.

-

Degradation Impurities: The most likely degradant is the corresponding aromatic indole, formed via oxidation. This can occur during synthesis or improper storage.[9]

-

Residual Solvents: Gas Chromatography (GC) is the standard method for quantifying residual solvents from the purification process. Limits are defined by ICH guidelines.

A thorough impurity profile involves identifying the structure of any impurity present at >0.10% and quantifying it accurately.

Conclusion

The quality of this compound cannot be assumed; it must be rigorously verified. A comprehensive quality control strategy, grounded in the orthogonal analytical principles of chromatography and spectroscopy, is non-negotiable for ensuring the integrity of research and the safety of developed therapeutics. By implementing the specifications and methodologies outlined in this guide, scientists and researchers can proceed with confidence, knowing their foundational chemical building block is pure, correctly identified, and fit for purpose.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. longdom.org [longdom.org]

- 4. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. researchgate.net [researchgate.net]

- 8. 2-OXO-2,3-DIHYDRO-1H-INDOLE-6-CARBOXYLIC ACID | 334952-09-9 [chemicalbook.com]

- 9. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Use of 2,3-Dihydro-1H-indole-6-carboxylic Acid in Modern Drug Discovery: Application Notes and Protocols

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a structural motif frequently found in both natural products and synthetic molecules with significant biological activity.[1][2] Its reduced form, the 2,3-dihydroindole or indoline skeleton, offers a three-dimensional geometry that can be pivotal for achieving high-affinity and selective interactions with biological targets. Specifically, 2,3-Dihydro-1H-indole-6-carboxylic acid has emerged as a versatile and highly valuable building block in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[3] The presence of a carboxylic acid at the 6-position provides a crucial handle for synthetic elaboration, allowing for the strategic introduction of diverse functionalities to explore the chemical space around this core structure.

This guide provides an in-depth exploration of the application of this compound in drug discovery. We will delve into its strategic importance, present detailed protocols for its derivatization, and discuss its role in the generation of compound libraries for screening and lead optimization.

Physicochemical Properties and Strategic Importance

The utility of this compound as a scaffold is rooted in its unique combination of structural and chemical properties. The dihydro-pyrrole ring introduces a degree of conformational flexibility not present in the flat indole ring, which can be advantageous for fitting into the binding pockets of proteins. The carboxylic acid group is a key feature, serving as a versatile precursor for a wide range of chemical transformations, most notably amide bond formation. The hydrochloride salt of this compound is often used to enhance solubility and stability, making it an excellent starting material for various synthetic routes.[3]

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₂ | Chem-Impex[3] |

| Molecular Weight | 163.17 g/mol | Chem-Impex[3] |

| Appearance | White to off-white solid | Generic |

| Solubility | Soluble in many organic solvents and aqueous base | Generic |

The strategic importance of this molecule lies in its ability to serve as a starting point for the creation of libraries of diverse compounds. By modifying the carboxylic acid and the secondary amine of the indoline ring, researchers can systematically alter the steric and electronic properties of the resulting molecules to optimize their biological activity.

Core Application: Amide Synthesis for Bioactive Scaffolds

The most common and direct application of this compound in drug discovery is its use in amide bond formation. This reaction couples the indole scaffold to a wide variety of amine-containing fragments, which can be other scaffolds, pharmacophores, or linkers. The resulting amides are often more stable and have improved pharmacokinetic properties compared to the parent carboxylic acid.

Rationale for Amide Coupling

Amide bonds are a cornerstone of medicinal chemistry due to their stability and their ability to participate in hydrogen bonding interactions with biological targets. By converting the carboxylic acid of the title compound to an amide, researchers can:

-

Introduce diversity: A vast array of primary and secondary amines are commercially available, allowing for the creation of large and diverse compound libraries.

-

Modulate physicochemical properties: The nature of the coupled amine can be used to fine-tune properties such as lipophilicity, solubility, and metabolic stability.

-

Incorporate pharmacophoric elements: The amine fragment can be a known pharmacophore for a specific target, effectively tethering it to the dihydroindole scaffold.

Experimental Protocol: General Procedure for Amide Coupling using EDC/HOBt

This protocol describes a general and widely used method for the coupling of this compound with a representative primary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.[4][5]

Materials:

-

This compound hydrochloride

-

Primary amine of choice (e.g., benzylamine as a representative example)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound hydrochloride (1.0 equivalent).

-

Dissolution: Dissolve the starting material in anhydrous DMF or DCM (approximately 0.1-0.5 M concentration).

-

Basification: Add DIPEA or TEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.

-

Activation: To the stirred solution, add HOBt (1.2 equivalents) and EDC (1.2 equivalents). Stir the mixture at room temperature for 30-60 minutes to pre-activate the carboxylic acid.

-

Amine Addition: Add the primary amine (1.1 equivalents) to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (2 x), saturated aqueous NaHCO₃ (2 x), and brine (1 x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Figure 1: Experimental workflow for amide coupling.

Application in Neuroprotective Agent Synthesis: A Conceptual Pathway

The 2,3-dihydroindole scaffold is a key component in a variety of compounds being investigated for neuroprotective effects.[6][7][8] These effects are often attributed to the antioxidant properties of the indole nucleus and the ability of its derivatives to interact with specific receptors or enzymes in the central nervous system. The following conceptual pathway illustrates how this compound can serve as a starting point for a multi-step synthesis of a hypothetical neuroprotective agent.

This hypothetical pathway involves an initial amide coupling to introduce a side chain that could enhance blood-brain barrier penetration or provide additional interaction points with a biological target. Subsequent modification of the indoline nitrogen could further diversify the structure and modulate its properties.

Figure 2: Conceptual synthetic pathway.

Conclusion

This compound represents a strategically important and versatile building block for modern drug discovery. Its inherent structural features, combined with the synthetic accessibility of its carboxylic acid and amine functionalities, make it an ideal starting point for the generation of diverse and medicinally relevant compound libraries. The protocols and conceptual frameworks presented herein provide a foundation for researchers and drug development professionals to harness the potential of this privileged scaffold in the quest for novel therapeutics, particularly in the challenging field of neuropharmacology.

References

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. Synthesis of a Series of Diaminoindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amide Synthesis [fishersci.dk]

- 6. Development of new indole-derived neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Highly Efficient Synthesis of 1,3-Dihydroxy-2-carboxycarbazole and Its Neuroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for the Utilization of 2,3-Dihydro-1H-indole-6-carboxylic Acid in Organic Synthesis

Introduction: The Versatility of the Indoline Scaffold

2,3-Dihydro-1H-indole-6-carboxylic acid, also known as indoline-6-carboxylic acid, is a valuable and versatile building block in modern organic synthesis, particularly within the realm of pharmaceutical and materials science research. Its rigid bicyclic structure, combining an aromatic ring with a saturated nitrogen-containing five-membered ring, provides a unique three-dimensional scaffold. The presence of a carboxylic acid at the 6-position and a secondary amine at the 1-position offers two orthogonal points for chemical modification, making it an ideal starting material for the construction of diverse and complex molecular architectures. This guide provides detailed protocols and expert insights into the key synthetic transformations of this compound, empowering researchers to leverage its full potential in their synthetic endeavors. The hydrochloride salt of this compound is often used to improve solubility and stability, making it a convenient form for various synthetic applications[1].

Core Synthetic Transformations and Protocols

The strategic functionalization of this compound can be broadly categorized into reactions involving the carboxylic acid group and modifications of the indoline ring system, specifically at the nitrogen atom and the aromatic C-H bonds.

Amide Bond Formation: Accessing Indoline-6-Carboxamides

The synthesis of amide derivatives from this compound is a cornerstone transformation for generating libraries of compounds with potential biological activity. Indole carboxamides have been investigated as potential therapeutic agents, including for their anti-inflammatory, analgesic, and anticancer properties[2][3][4][5][6]. The direct condensation of the carboxylic acid with an amine is generally inefficient. Therefore, the use of coupling reagents to activate the carboxylic acid is standard practice.